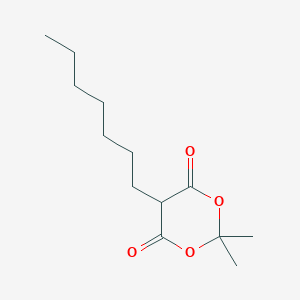
5-Heptyl-2,2-dimethyl-1,3-dioxane-4,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Heptyl-2,2-dimethyl-1,3-dioxane-4,6-dione is an organic compound with a heterocyclic core consisting of four carbon and two oxygen atoms. It is a crystalline colorless solid, sparingly soluble in water, and decomposes on heating with the release of carbon dioxide and acetone .
准备方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized by the condensation reaction of malonic acid with acetone in acetic anhydride in the presence of sulfuric acid. An alternative method involves the reaction of malonic acid with isopropenyl acetate (an enol derivative of acetone) and catalytic sulfuric acid .
Industrial Production Methods: Industrial production typically follows the same synthetic routes but on a larger scale, ensuring controlled addition of reagents to achieve high yields. The reaction conditions are optimized to maintain the stability and purity of the compound .
化学反应分析
Types of Reactions: 5-Heptyl-2,2-dimethyl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where one of the hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
科学研究应用
5-Heptyl-2,2-dimethyl-1,3-dioxane-4,6-dione is widely used in organic synthesis, particularly for multiple carbon-carbon bond formations due to its adequate acidity and steric rigidity. It is also used in the synthesis of various pharmaceuticals and agrochemicals .
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Facilitates Knoevenagel condensation reactions between aldehydes and the compound .
Biology and Medicine:
- Serves as an intermediate in the synthesis of biologically active compounds.
- Used in the development of new drugs and therapeutic agents .
Industry:
- Employed in the production of polymers and resins.
- Acts as a precursor in the manufacture of specialty chemicals .
作用机制
The compound exerts its effects through its ability to lose a hydrogen ion from the methylene group in the ring, creating a double bond and a negative charge on the corresponding oxygen. This anion is stabilized by resonance, allowing the compound to participate in various chemical reactions. The energy-minimizing conformation structure of the compound places the alpha proton’s σ* CH orbital in the proper geometry to align with the π* CO, leading to strong destabilization of the C-H bond .
相似化合物的比较
Dimedone: Similar in structure but exists predominantly as the mono-enol tautomer.
Barbituric Acid: Shares some properties but differs in its chemical behavior.
Dimethyl Malonate: Closely related but significantly less acidic.
Uniqueness: 5-Heptyl-2,2-dimethyl-1,3-dioxane-4,6-dione is unique due to its high acidity, which is eight orders of magnitude more acidic than dimethyl malonate. This high acidity is attributed to the energy-minimizing conformation structure that destabilizes the C-H bond .
属性
CAS 编号 |
922490-94-6 |
|---|---|
分子式 |
C13H22O4 |
分子量 |
242.31 g/mol |
IUPAC 名称 |
5-heptyl-2,2-dimethyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C13H22O4/c1-4-5-6-7-8-9-10-11(14)16-13(2,3)17-12(10)15/h10H,4-9H2,1-3H3 |
InChI 键 |
YWMNTTHYMHKCPE-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCC1C(=O)OC(OC1=O)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6,7,8,9-Tetrahydro-5,10-methanocyclodeca[b]furan](/img/structure/B14180773.png)
![Diethyl [2-(2-methoxyphenyl)-2-oxoethyl]phosphonate](/img/structure/B14180786.png)
![1-[(Prop-2-en-1-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B14180793.png)
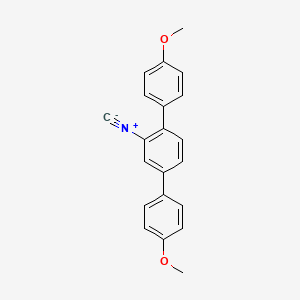
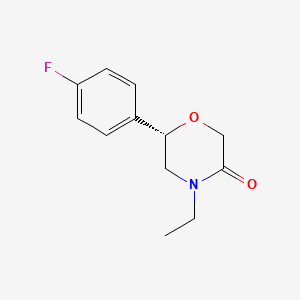
![1-(2-Methylpropane-2-sulfonyl)-1-azaspiro[2.11]tetradecane](/img/structure/B14180796.png)
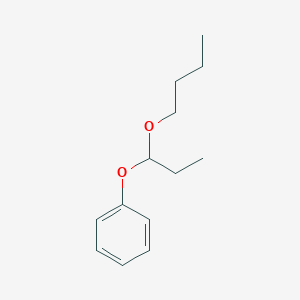
![1-(1,3-benzodioxol-5-yl)-2-[(6-chloro-1H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]ethanone](/img/structure/B14180809.png)
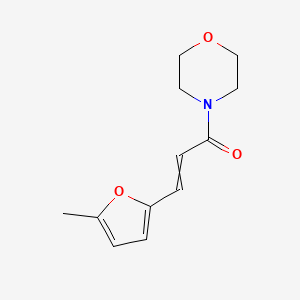
![(2S)-2-(4-Bromophenyl)-4-[(2,4-dimethoxyphenyl)methyl]morpholine](/img/structure/B14180815.png)
![N-(4'-Ethenyl[1,1'-biphenyl]-2-yl)-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B14180822.png)
![1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-chloropropyl)piperazine](/img/structure/B14180830.png)
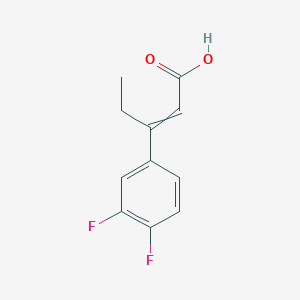
![4-[4-(4-Aminophenoxy)phenoxy]-3-(trifluoromethyl)aniline](/img/structure/B14180841.png)
